molecular formula C8H6ClN B047464 4-(Chloromethyl)benzonitrile CAS No. 874-86-2

4-(Chloromethyl)benzonitrile

Cat. No.: B047464
CAS No.: 874-86-2
M. Wt: 151.59 g/mol
InChI Key: LOQLDQJTSMKBJU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzonitrile is an organic compound with the molecular formula C8H6ClN. It is a derivative of benzonitrile, where a chloromethyl group is attached to the para position of the benzene ring. This compound is known for its utility in various chemical synthesis processes and is often used as an intermediate in the production of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the chloromethylation of benzonitrile using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzonitriles.

    Oxidation: The compound can be oxidized to form 4-(Chloromethyl)benzoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitrile group can yield 4-(Chloromethyl)benzylamine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Chloromethyl)benzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: The compound is utilized in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzonitrile primarily involves its reactivity due to the presence of the chloromethyl and nitrile groups. The chloromethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a reactive chloromethyl group and a nitrile group, making it a versatile intermediate in organic synthesis. Its reactivity allows for the formation of a wide range of derivatives, which can be tailored for specific applications in chemistry, biology, and industry .

Properties

IUPAC Name

4-(chloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6ClN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQLDQJTSMKBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20236329
Record name 4-(Chloromethyl)benzonitrile
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Molecular Weight

151.59 g/mol
Source PubChem
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CAS No.

874-86-2
Record name 4-Cyanobenzyl chloride
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Record name p-Cyanobenzyl chloride
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Record name 4-(Chloromethyl)benzonitrile
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Record name 4-(Chloromethyl)benzonitrile
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Record name 4-(Chloromethyl)benzonitrile
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Record name 4-(chloromethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-(Chloromethyl)benzonitrile?

A1: this compound, also known as α-Chloro-p-tolunitrile, is an organic compound with the molecular formula C8H6ClN and a molecular weight of 151.60 g/mol []. Its crystal structure has been determined to be orthorhombic, belonging to the space group Pnma [].

Q2: How does this compound contribute to the synthesis of Letrozole, and what is the significance of its isomer in this process?

A2: this compound is a key starting material in the synthesis of Letrozole, a drug used in the treatment of breast cancer []. During this synthesis, this compound reacts with triazole. Interestingly, this reaction produces not only the desired intermediate, 4-[1-(1,2,4-triazolyl)methyl]-benzontrile, but also an N-hydroxyl iodide isomer []. This isomer plays a crucial role in the formation of Letrozole's related compound A, a significant impurity. It is proposed that both 4-[1-(1,2,4-triazolyl)methyl]-benzontrile and its isomer react with 4-fluorobenzonitrile, leading to Letrozole and its related compound A, respectively [].

Q3: What are the potential applications of this compound in material science?

A3: this compound has shown promise in developing advanced materials. It can be used to create tunable fluorescence-responsive double hydrophilic block polymers []. These polymers self-assemble with cucurbit[7]uril (CB[7]) to form pseudopolyrotaxanes, which exhibit enhanced fluorescence and biocompatibility []. This property makes them potentially useful for bioimaging and drug delivery applications.

Q4: Can this compound be used to improve the efficiency of perovskite solar cells?

A4: Yes, research indicates that this compound can act as a beneficial additive in perovskite solar cells []. When added during the fabrication process, it improves the wettability of the hole transporting layer (PTAA) and reduces the clumping of the electron transporting layer (PCBM) []. This leads to enhanced charge transport and reduced defects within the solar cell, ultimately increasing its power conversion efficiency and stability [].

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